(Tyr0)-Neurokinin A

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

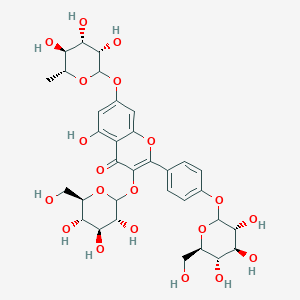

(Tyr0)-Neurokinin A , also known as Tyr-NKA , is a peptide belonging to the tachykinin family . It plays a crucial role in neurotransmission , particularly within the substance P (SP) system . This peptide is an agonist for the neurokinin-2 receptor (NK2R) , which is widely distributed in various tissues, including the central nervous system , gastrointestinal tract , and immune cells .

Synthesis Analysis

The synthesis of (Tyr0)-Neurokinin A involves solid-phase peptide synthesis (SPPS) . Researchers assemble the peptide chain step by step, starting from the N-terminus (where the tyrosine residue is located). Protecting groups are used to prevent unwanted reactions during coupling. The final product is then deprotected and purified.

Molecular Structure Analysis

The molecular structure of (Tyr0)-Neurokinin A consists of 11 amino acids . The N-terminal tyrosine (Tyr0) is essential for binding to the NK2R. The peptide backbone forms a cyclic structure , which contributes to its stability.

Chemical Reactions Analysis

(Tyr0)-Neurokinin A does not undergo significant chemical reactions under physiological conditions. However, it can be metabolized by peptidases in tissues, leading to shorter fragments.

Physical And Chemical Properties Analysis

- Molecular Weight : Approximately 1,200 Da.

- Solubility : Soluble in water and aqueous buffers.

- Stability : Stable under physiological conditions.

- pH Sensitivity : Activity influenced by pH variations.

Scientific Research Applications

Receptor Binding and Interaction Studies

(Tyr0)-Neurokinin A has been extensively studied in the context of its interaction with neurokinin receptors, particularly the neurokinin-2 (NK-2) receptor. For instance, analogs of tyrosine-modified neurokinin A, including (Tyr0)-NKA, have been synthesized to study their binding abilities with recombinant NK-2 receptors. These studies have revealed critical insights into the structure-activity relationship of these peptides, showing that specific substitutions can significantly affect their binding affinities. Molecular dynamics simulations of these analogs have helped understand changes in peptide structure and receptor binding affinity, contributing to the knowledge of peptide-receptor interactions (Labrou et al., 1999).

Neurokinin Receptor Mapping and Function

Research on the neurokinin-1 receptor, which shows high affinity for the endogenous peptide transmitter substance P, has also included studies on (Tyr0)-Neurokinin A. These studies have been instrumental in mapping the peptide binding site on the receptor, identifying key residues in the transmembrane domains essential for high-affinity binding of peptides. This research aids in understanding the structural basis of receptor activation and the competitive antagonism observed in substance P binding by non-peptide antagonists (Huang et al., 1994).

Photolabeling Studies for Receptor Analysis

Photolabeling techniques using analogs of (Tyr0)-Neurokinin A have provided evidence of spatial proximity of distinct receptor regions in the Neurokinin-1 Receptor (NK-1R) complex. These studies are crucial for understanding the equilibrium complex of the receptor and the peptide, shedding light on the receptor sequences within the extracellular components identified by peptide mapping (Bremer et al., 2001).

Structural Characterization of Neurokinin Receptors

The human substance P receptor (SPR), which has shown affinity for (Tyr0)-Neurokinin A, has been characterized through molecular cloning and structural analysis. The understanding of the primary structure of the protein and its expression in different cell lines has been pivotal in elucidating ligand-receptor interactions and the resultant physiological responses (Takeda et al., 1991).

Conformational Compatibility Studies

Studies on the neurokinin-1 receptor have also included investigations into its differential affinities for various peptides, including (Tyr0)-Neurokinin A. These have focused on understanding the basis of peptide specificity and the role of overall conformational compatibility between the receptor and the ligand. Such research contributes to our understanding of peptide recognition and the activation process of G protein-coupled receptors (Huang et al., 1995).

Safety And Hazards

- (Tyr0)-Neurokinin A is generally considered safe for laboratory use.

- No specific hazards associated with this peptide have been reported.

Future Directions

- Therapeutic Applications : Investigate potential therapeutic applications, such as pain management , inflammatory disorders , and gastrointestinal diseases .

- NK2R Antagonists : Develop selective NK2R antagonists for targeted interventions.

- Structural Modifications : Explore modifications to enhance stability and bioavailability.

properties

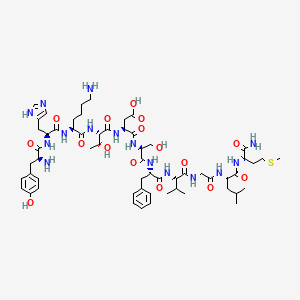

IUPAC Name |

(3S)-3-[[(2S,3R)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]hexanoyl]amino]-3-hydroxybutanoyl]amino]-4-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-amino-4-methylsulfanyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-4-oxobutanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C59H89N15O16S/c1-31(2)22-41(53(84)67-39(50(62)81)19-21-91-6)66-46(78)28-64-58(89)48(32(3)4)73-56(87)42(24-34-12-8-7-9-13-34)70-57(88)45(29-75)72-55(86)44(26-47(79)80)71-59(90)49(33(5)76)74-52(83)40(14-10-11-20-60)68-54(85)43(25-36-27-63-30-65-36)69-51(82)38(61)23-35-15-17-37(77)18-16-35/h7-9,12-13,15-18,27,30-33,38-45,48-49,75-77H,10-11,14,19-26,28-29,60-61H2,1-6H3,(H2,62,81)(H,63,65)(H,64,89)(H,66,78)(H,67,84)(H,68,85)(H,69,82)(H,70,88)(H,71,90)(H,72,86)(H,73,87)(H,74,83)(H,79,80)/t33-,38+,39+,40+,41+,42+,43+,44+,45+,48+,49+/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NASBHIJHXALXPN-UICUXDCFSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(CCSC)C(=O)N)NC(=O)CNC(=O)C(C(C)C)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(CO)NC(=O)C(CC(=O)O)NC(=O)C(C(C)O)NC(=O)C(CCCCN)NC(=O)C(CC2=CN=CN2)NC(=O)C(CC3=CC=C(C=C3)O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@@H](C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](C(C)C)C(=O)NCC(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCSC)C(=O)N)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC2=CN=CN2)NC(=O)[C@H](CC3=CC=C(C=C3)O)N)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C59H89N15O16S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1296.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(Tyr0)-Neurokinin A | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-Fluoro-2-phenylimidazo[1,2-a]pyridine](/img/structure/B3026803.png)

![6-Bromo-2,4-dichloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B3026813.png)